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Compound of Interest

Compound Name: ZW4864

Cat. No.: B12414997

An In-depth Technical Guide on the Role of ZW4864 in Triple-Negative Breast Cancer

Introduction

Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer
characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and
human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined
molecular targets makes chemotherapy the primary systemic treatment, highlighting a
significant unmet medical need for targeted therapies. The designation "ZW4864" has been
associated with two distinct investigational compounds with potential relevance to TNBC: the
HERZ2-targeted antibody-drug conjugate zanidatamab zovodotin (formerly ZW49) and a small-
molecule inhibitor of the Wnt/pB-catenin signaling pathway. This guide provides a detailed
technical overview of both entities, their mechanisms of action, and the available preclinical
and clinical data concerning their role in triple-negative breast cancer.

Part 1: Zanidatamab Zovodotin (Formerly ZW49)

Zanidatamab zovodotin is a bispecific antibody-drug conjugate (ADC) that was under
investigation for various HER2-expressing solid tumors.[1] While TNBC is defined by the lack of
HER2 overexpression, a subset of these tumors may exhibit low levels of HER2 expression,
representing a potential therapeutic window for potent HER2-targeted agents like zanidatamab
zovodotin.[2] However, it is important to note that the clinical development of zanidatamab
zovodotin has been discontinued.[3]

Mechanism of Action
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Zanidatamab zovodotin's mechanism of action is multifaceted, stemming from its biparatopic
antibody, zanidatamab, and its cytotoxic payload.

Biparatopic HER2 Targeting: The antibody component, zanidatamab, simultaneously binds to
two distinct epitopes on the HER2 receptor: the extracellular domains 2 (ECD2) and 4
(ECDA4). This unique binding mode, which targets the same domains as trastuzumab and
pertuzumab, leads to enhanced receptor binding, clustering, and internalization.[4][5]

o Dual HER2 Signal Blockade: By binding to two different sites, zanidatamab provides a more
comprehensive blockade of HER2 signaling pathways that drive tumor cell proliferation and
survival.[4]

o Cytotoxic Payload Delivery: Zanidatamab is conjugated to a proprietary auristatin payload
via a cleavable linker.[4] Upon internalization of the ADC into the tumor cell, the linker is
cleaved, releasing the potent cytotoxic agent and leading to cell death.

» Immunogenic Cell Death: The design of zanidatamab zovodotin also promotes immunogenic
cell death, which can potentially stimulate an anti-tumor immune response.[4]

Signaling Pathway

The primary signaling pathway targeted by the antibody component of zanidatamab zovodotin
is the HER2 signaling cascade.
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Figure 1: Zanidatamab zovodotin mechanism of action on the HER2 signaling pathway.

Clinical Data in HER2-Expressing Breast Cancer

While specific data for a TNBC cohort is limited, a phase 1 trial (NCT03821233) of
zanidatamab zovodotin monotherapy in heavily pretreated patients with HER2-positive solid
cancers included patients with breast cancer.[6] In a cohort of 8 patients with breast cancer, the
confirmed objective response rate (CORR) was 13%, with a disease control rate (DCR) of 50%.

[6]
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Another phase 1 trial evaluated zanidatamab in combination with chemotherapy in patients with
HERZ2-expressing metastatic breast cancer, including a HER2-low population.[2] In the HER2-
low cohort (n=15), the cORR was 20%, with a median duration of response of 10.4 months.[2]

Table 1: Clinical Efficacy of Zanidatamab Zovodotin in HER2-Expressing Breast Cancer
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Experimental Protocols

Phase 1 Dose-Escalation and Expansion Study (NCT03821233)

e Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2
dose (RP2D), and to assess the safety, tolerability, and antitumor activity of zanidatamab
zovodotin.[6]

o Patient Population: Patients with locally advanced (unresectable) or metastatic HER2-
expressing cancers who have progressed following treatment with existing approved
therapies.[4][6]

o Methodology: This was a multicenter, open-label, dose-escalation and cohort-expansion
study.[4] Patients received zanidatamab zovodotin intravenously. The dose-expansion
cohorts included patients with HER2-positive breast cancer, HER2-positive
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gastric/gastroesophageal junction adenocarcinoma, and other HER2-positive solid cancers.

[6]

Safety & Tolerability
Assessment
Antitumor Activity

Assessment (RECIST)

Patient Screening
(Locally Advanced/Metastatic [——»|
HER2-Expressing Cancers)

Dose Escalation Phase
(Determine MTD/RP2D)

Dose Expansion Phase

(at RP2D) Data Analysis

Click to download full resolution via product page

Figure 2: Experimental workflow for the Phase 1 trial of zanidatamab zovodotin.

Part 2: ZW4864 Small-Molecule Inhibitor

A distinct compound, also designated ZW4864, has been identified as a small-molecule
inhibitor of the [3-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI).[7] The
Wnt/(3-catenin signaling pathway is frequently dysregulated in various cancers, including
TNBC, where it contributes to tumor progression and therapy resistance.[8]

Mechanism of Action

Z\W4864 functions by disrupting the interaction between [3-catenin and its coactivator BCL9.

« Inhibition of B-catenin/BCL9 Interaction: In the nucleus of cancer cells with aberrant Wnt
signaling, B-catenin forms a complex with TCF/LEF transcription factors and co-activators
like BCL9 to drive the expression of oncogenic target genes.[7] ZW4864 directly interferes
with the binding of B-catenin to BCL9, thereby inhibiting the formation of this transcriptional

complex.

o Suppression of Wnt Target Gene Expression: By blocking the -catenin/BCL9 interaction,
ZW4864 leads to the downregulation of Wnt/p-catenin target genes, such as Axin2 and
cyclin D1, which are involved in cell proliferation and survival.[7]
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« Inhibition of Cancer Cell Growth: The suppression of oncogenic gene expression ultimately
results in the inhibition of Wnt-dependent cancer cell growth.[7]

Signaling Pathway

ZW4864 targets the final transcriptional activation step of the canonical Wnt/(3-catenin signaling

pathway.
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Figure 3: Mechanism of action of the small-molecule inhibitor ZW4864 on the Wnt/(3-catenin

pathway.

Preclinical Data in TNBC Models

A preclinical study investigated the effects of ZW4864 in TNBC cell lines with hyperactive [3-

catenin signaling.[7]

Table 2: Preclinical Activity of ZW4864 in TNBC Cell Lines

Cell Line

Assay

Endpoint

ZW4864 Activity

MDA-MB-468 (TNBC)

Cell Growth Inhibition

Rescue

Reversal of growth

inhibition

Constitutive activation
of B-catenin rescued
Z\W4864-treated cells.

[7]

Sw480 (Colon

Cancer)

gPCR of Wnt Target

Genes

Gene Expression

At 10 pM, had slight
or no effect on Axin2,

cyclin D1, and BCLOL.
[7]

HCT116 (Colon

Cancer)

Cell Growth Inhibition

Selectivity vs. Normal
Cells

1.2-fold selective over
MCF10A (normal

breast epithelial cells).

[7]

MDA-MB-231 (TNBC)

Cell Growth Inhibition

Selectivity vs. Normal
Cells

3.2-fold selective over
MCF10A.[7]

It is noteworthy that in this study, a derivative of ZW4864, compound 21, demonstrated greater
potency in suppressing Wnt/[3-catenin target gene transcription and selective inhibition of Wnt-

dependent cancer cell growth compared to ZW4864.[7]

Experimental Protocols
In Vitro Evaluation of ZW4864
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e Cell Lines: MDA-MB-468 (TNBC), SW480 (colon cancer), HCT116 (colon cancer), MDA-MB-
231 (TNBC), and MCF10A (normal breast epithelial).[7]

e [(-catenin Rescue Experiment: MDA-MB-468 cells were treated with ZW4864. A plasmid to
constitutively activate 3-catenin was transfected into the cells to determine if it could rescue
the growth inhibition caused by ZW4864.[7]

e Quantitative PCR (gPCR): SW480 cells were treated with ZW4864 to measure the
expression levels of Wnt/B-catenin target genes (Axin2, cyclin D1, BCL9L) and a

housekeeping gene (HPRT).[7]

o Cell Viability Assays: The effects of ZW4864 on the viability of various cancer cell lines and a

normal cell line were assessed to determine potency and selectivity.[7]
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Data Analysis &
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Figure 4. Experimental workflow for the preclinical evaluation of the small-molecule inhibitor

Z\W4864.

Conclusion

The designation ZW4864 has been applied to two distinct therapeutic agents with different

mechanisms and stages of development relevant to triple-negative breast cancer. Zanidatamab
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zovodotin, a HER2-targeted ADC, showed promise in HER2-expressing cancers, including
HER2-low breast cancer which can encompass some TNBC cases. However, its clinical
development has been halted. The small-molecule inhibitor ZW4864 targets the Wnt/p-catenin
pathway, a key signaling cascade in TNBC. Preclinical studies have demonstrated its on-target
activity in TNBC cell lines, although more potent derivatives have since been identified. Further
research would be necessary to fully elucidate the therapeutic potential of targeting the -
catenin/BCL9 interaction in TNBC. This guide provides a comprehensive summary of the
available technical information for both compounds, offering a resource for researchers and
drug development professionals in the field of oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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